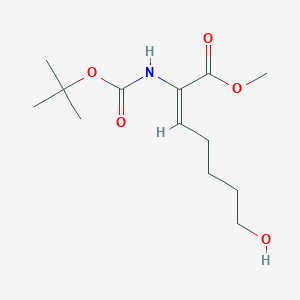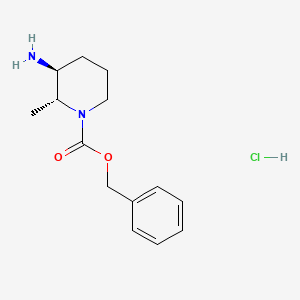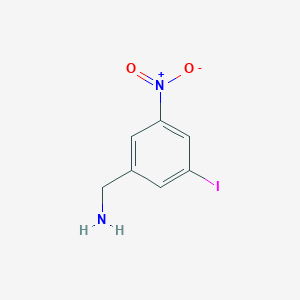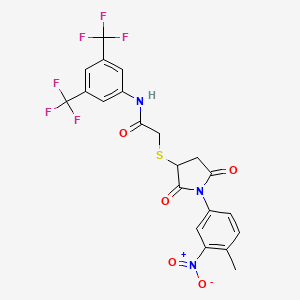
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups, a nitrophenyl group, and a dioxopyrrolidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Dioxopyrrolidinyl Intermediate: This step involves the reaction of 4-methyl-3-nitrobenzaldehyde with a suitable amine to form an imine intermediate, which is then cyclized to form the dioxopyrrolidinyl ring.
Introduction of the Thioacetamide Group: The dioxopyrrolidinyl intermediate is then reacted with a thioacetamide derivative under appropriate conditions to introduce the thioacetamide group.
Attachment of the Trifluoromethylphenyl Group: Finally, the trifluoromethylphenyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain enzymes or receptors.
Medicine
In medicinal chemistry, N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide may be investigated for its potential therapeutic properties. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique chemical properties may make it useful in various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl groups may enhance its binding affinity to these targets, while the nitrophenyl and dioxopyrrolidinyl groups may contribute to its overall biological activity. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide: Similar structure but lacks the nitro group.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide: Similar structure but lacks the methyl group.
Uniqueness
The presence of both the nitro and methyl groups in N-(3,5-Bis(trifluoromethyl)phenyl)-2-((1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl)thio)acetamide makes it unique compared to its analogs. These groups may influence its chemical reactivity and biological activity, potentially making it more effective in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H15F6N3O5S |
|---|---|
Peso molecular |
535.4 g/mol |
Nombre IUPAC |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[1-(4-methyl-3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H15F6N3O5S/c1-10-2-3-14(7-15(10)30(34)35)29-18(32)8-16(19(29)33)36-9-17(31)28-13-5-11(20(22,23)24)4-12(6-13)21(25,26)27/h2-7,16H,8-9H2,1H3,(H,28,31) |
Clave InChI |
MZZOCELBQNDPGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


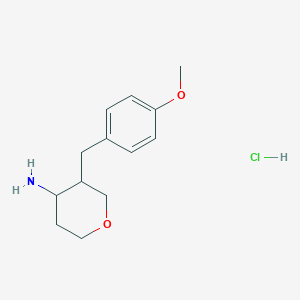
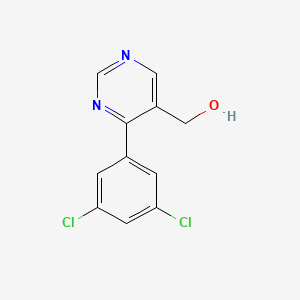


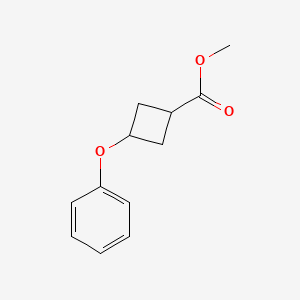
![3-(2,2-Difluoroacetyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13085407.png)
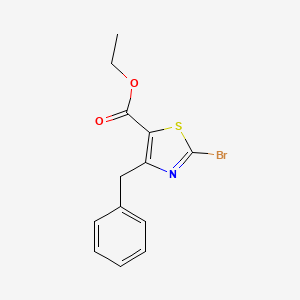

![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)

